![molecular formula C14H16F3NO B5682801 1-[2-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5682801.png)
1-[2-(trifluoromethyl)benzyl]azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(trifluoromethyl)benzyl]azepan-2-one, commonly known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
TFB-TBOA binds to the glutamate transporter and blocks the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can have both beneficial and detrimental effects. On the one hand, it can enhance synaptic transmission and improve cognitive function. On the other hand, it can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a wide range of biochemical and physiological effects. It can enhance synaptic transmission, improve cognitive function, and protect against neuronal damage. However, it can also lead to excitotoxicity and neuronal damage if not used appropriately. TFB-TBOA has been shown to be effective in animal models of epilepsy, stroke, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TFB-TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, which makes it an ideal tool for studying the role of glutamate in various neurological disorders. However, it has several limitations as well. It can lead to excitotoxicity and neuronal damage if not used appropriately. It is also relatively expensive and difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of TFB-TBOA. One direction is to investigate its potential therapeutic applications in various neurological disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, there is a need to develop more potent and selective inhibitors of glutamate transporters, which can be used to study the role of glutamate in various neurological disorders.
Méthodes De Synthèse
The synthesis of TFB-TBOA involves the reaction of 2-(trifluoromethyl)benzylamine with 2-oxoazepane-3-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography. TFB-TBOA is a white crystalline powder with a molecular weight of 313.32 g/mol.
Applications De Recherche Scientifique
TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent and selective inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the brain, and its dysregulation has been implicated in the pathogenesis of various neurological disorders.
Propriétés
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)12-7-4-3-6-11(12)10-18-9-5-1-2-8-13(18)19/h3-4,6-7H,1-2,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWHHCDCYGVWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzyl]azepan-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.